molecular formula C15H20ClNO4 B2456564 Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid CAS No. 218608-93-6

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Cat. No.: B2456564
CAS No.: 218608-93-6
M. Wt: 313.78
InChI Key: UBRPCCFLMVZEKN-LLVKDONJSA-N
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Description

Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chlorophenyl substituent on a butyric acid backbone. This unique structure imparts specific chemical and biological properties, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s amino and 2-chlorophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-Amino-4-(2-chloro-phenyl)-butyric acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    Boc-®-3-Amino-3-(2-chloro-phenyl)-propionic acid: A structurally related compound with a shorter carbon chain.

Uniqueness

Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRPCCFLMVZEKN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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